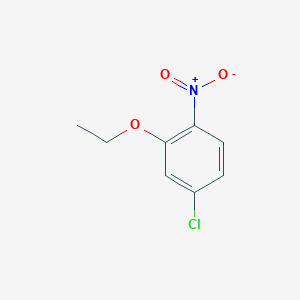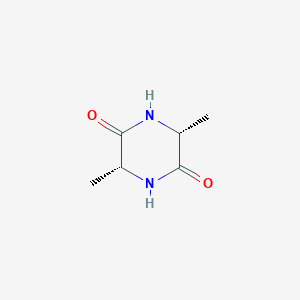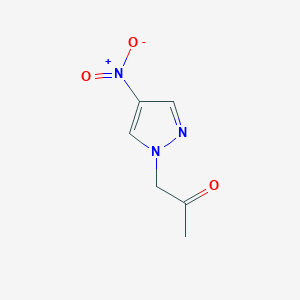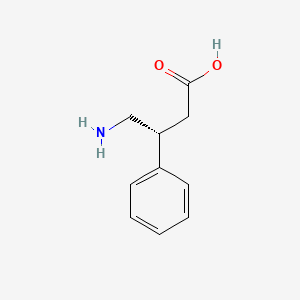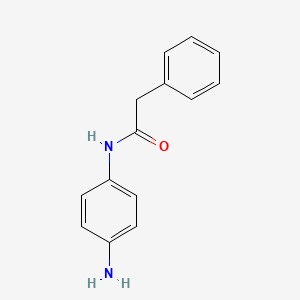
N-(4-aminophenyl)-2-phenylacetamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-phenylacetamide (APPA) is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. APPA is a versatile compound that can be used as a building block for the synthesis of a variety of other compounds, and it has been shown to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Applications
N-(4-aminophenyl)-2-phenylacetamide derivatives have been studied for their potential antimicrobial properties. A study synthesized novel analogs of this compound and evaluated their antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012). Another research synthesized and assessed N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, demonstrating promising results against bacteria like Xanthomonas oryzae and Xanthomonas axonopodis (Lu et al., 2020).
Anticonvulsant Activity
A study on 4-aminophenylacetamides revealed their potential for anticonvulsant activity. These compounds were evaluated against seizures induced by electroshock and pentylenetetrazol in mice, showing that certain derivatives had significant anticonvulsant effects (Clark & Davenport, 1988).
Chemical Synthesis and Pharmaceutical Applications
Research has been conducted on the chemical synthesis and applications of N-(4-aminophenyl)-2-phenylacetamide in the field of pharmaceuticals. For example, a study on nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides focused on producing α-substituted phenylacetamide, which has significance in drug molecules and natural products synthesis (Wang et al., 2020).
Drug Metabolism and Pharmacokinetics
N-(4-aminophenyl)-2-phenylacetamide has been studied in the context of drug metabolism and pharmacokinetics. For instance, research on metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity provides insights into the drug's metabolic pathways and potential biomarkers for liver failure due to overdose (Coen, 2015).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVNUAEZMDIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)


![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)

